molecular formula C11H13NO B1244649 5-(2-Aminopropyl)benzofuran CAS No. 286834-81-9

5-(2-Aminopropyl)benzofuran

Cat. No. B1244649
M. Wt: 175.23 g/mol
InChI Key: VKUMKUZDZWHMQU-UHFFFAOYSA-N
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Patent
US07045545B1

Procedure details

This amine was dissolved in 20 mL ethyl acetate and then a 1 N solution of hydrogen chloride in diethyl ether was added dropwise. The resulting slurry was filtered, the solid washed with 3 mL ethyl acetate, and the solid dried under vacuum to provide 0.548 gm (91%) of the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH:11](N)[CH3:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1.Cl.C(OCC)(=[O:17])C>C(OCC)C>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11](=[O:17])[CH3:12])=[CH:9][C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)CC(C)N
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the solid washed with 3 mL ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solid dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.548 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.